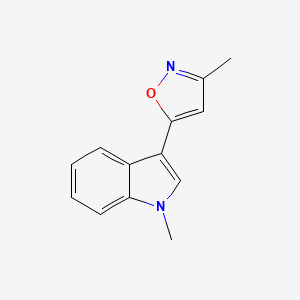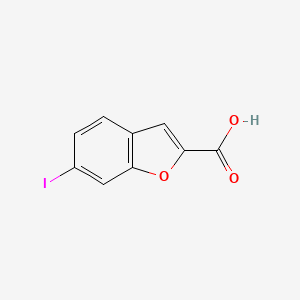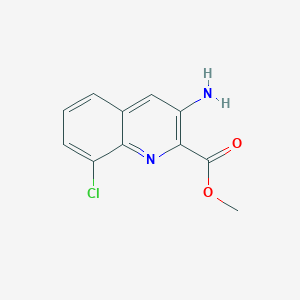![molecular formula C4H6N4S B13673130 5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine typically involves condensation reactions. One common method is the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually performed in acetone at room temperature . The resulting thioethers can be further transformed into thiazolo[3,2-b][1,2,4]triazoles using sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
科学的研究の応用
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
作用機序
The mechanism of action of 5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine involves its interaction with various molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Shares a similar core structure but with different substituents.
Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial properties.
Uniqueness
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine stands out due to its unique combination of biological activities, making it a versatile compound for various applications in medicinal chemistry and materials science .
特性
分子式 |
C4H6N4S |
|---|---|
分子量 |
142.19 g/mol |
IUPAC名 |
5,6-dihydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine |
InChI |
InChI=1S/C4H6N4S/c5-3-6-4-8(7-3)1-2-9-4/h1-2H2,(H2,5,7) |
InChIキー |
UTKJWBJGVXYNJB-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC(=NN21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





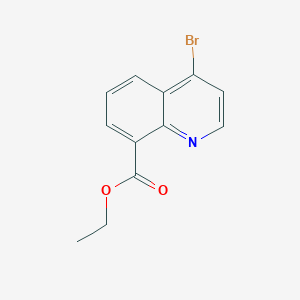

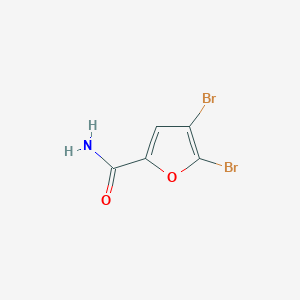
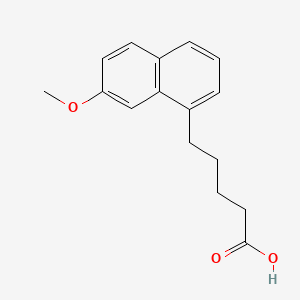


![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
